(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756526
InChI: InChI=1S/C10H11ClF3NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol

CAS No.:

Cat. No.: VC15756526

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol -

Specification

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
Standard InChI InChI=1S/C10H11ClF3NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1
Standard InChI Key BAZPPCBXEOPFMA-SECBINFHSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)[C@@H](CCO)N)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)C(CCO)N)C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

(3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol (IUPAC name: (3R)-3-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propan-1-ol) is a chiral molecule with a molecular formula of C₁₁H₁₄ClF₃NO and a molecular weight of 249.23 g/mol . Its stereochemistry is defined by the R-configuration at the third carbon of the propanol chain, which influences its biological interactions and synthetic pathways.

Structural Features

The compound’s structure comprises:

  • A 5-chloro-2-(trifluoromethyl)phenyl group providing electron-withdrawing effects.

  • A 3-aminopropanol backbone enabling hydrogen bonding and chiral recognition.

The SMILES notation for the compound is COC1=CC(=C(C=C1)C(F)(F)F)C@@HN, while its InChIKey is BNYJBVLOTBAPKC-SNVBAGLBSA-N . These identifiers facilitate precise database searches and computational modeling.

Physicochemical Properties

PropertyValueSource
Molecular Weight249.23 g/mol
Melting PointNot reported
SolubilityLikely polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)Estimated 2.1–2.5 (hydrophobic trifluoromethyl group)

The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability in biological systems . The chlorine substituent further modulates electronic effects, influencing reactivity in substitution reactions .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey SubstituentsBiological Activity
(3R)-3-Amino-3-phenylpropan-1-ol C₉H₁₃NOPhenyl, no halogensWeak enzyme inhibition
(3R)-3-Amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol C₁₁H₁₄F₃NO₂Methoxy, trifluoromethylModerate antifungal activity
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrileC₁₀H₈ClF₃N₂Chloro, trifluoromethyl, nitrileAntibacterial (Gram+)

The 5-chloro-2-(trifluoromethyl)phenyl variant’s bioactivity is hypothesized to surpass methoxy-substituted analogs due to enhanced electrophilicity .

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